molecular formula C14H22O6 B118310 Triethylene glycol dimethacrylate CAS No. 109-16-0

Triethylene glycol dimethacrylate

Cat. No.: B118310
CAS No.: 109-16-0
M. Wt: 286.32 g/mol
InChI Key: HWSSEYVMGDIFMH-UHFFFAOYSA-N
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Description

Triethylene glycol dimethacrylate is a chemical compound with the molecular formula C14H22O6. It is a difunctional methacrylic monomer commonly used as a crosslinking agent in various polymerization processes. This compound is known for its applications in dental materials, adhesives, and coatings due to its ability to form strong, durable polymers .

Scientific Research Applications

Triethylene glycol dimethacrylate has a wide range of applications in scientific research :

    Dental Materials: It is commonly used in dental resin composites and adhesives due to its ability to form strong, durable bonds with tooth structures.

    Biomedical Engineering: The compound is used in the development of hydrogels and other biomaterials for drug delivery and tissue engineering.

    Coatings and Adhesives: this compound is employed in the formulation of coatings and adhesives, providing enhanced mechanical properties and chemical resistance.

    Polymer Research: It serves as a crosslinking agent in the synthesis of various polymers, allowing researchers to study the properties and applications of these materials.

Mechanism of Action

Target of Action

Triethylene glycol dimethacrylate (TEGDMA) is a dental resin monomer that primarily targets mitochondrial functions and apoptotic proteins in cells . It is known to induce oxidative stress, affecting cellular viability and triggering cell death .

Biochemical Pathways

The affected biochemical pathway involves the formation of reactive oxygen species (ROS) in mitochondria . TEGDMA’s presence significantly enhances mitochondrial H2O2 production when CI substrates are present . It also inhibits CI activity, as shown by NADH autofluorescence results . This inhibition of CI in the respiratory chain explains TEGDMA’s impact on redox homeostasis and cell death .

Pharmacokinetics

It is known that tegdma is a hydrophilic, low viscosity, difunctional methacrylic monomer . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The molecular and cellular effects of TEGDMA’s action include the induction of oxidative stress and apoptosis in cells, affecting cellular viability and triggering cell death . It alters mitochondrial functions, impacts redox homeostasis, and influences various apoptotic proteins . Despite its cytotoxic effects, TEGDMA’s incorporation in dental composites offers promising applications in developing antibacterial dental materials .

Action Environment

The action, efficacy, and stability of TEGDMA can be influenced by environmental factors. It is recommended to use TEGDMA only outdoors or in a well-ventilated area .

Safety and Hazards

TEGDMA may cause an allergic skin reaction and respiratory irritation. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended when handling TEGDMA .

Biochemical Analysis

Biochemical Properties

Triethylene glycol dimethacrylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to act as an inhibitor of the catalytic domain of matrix metalloproteinases . The nature of these interactions is primarily inhibitory, affecting the normal functioning of these enzymes .

Cellular Effects

This compound has been reported to cause cytotoxicity, impaired cellular functions, pulpal inflammatory responses, and changes in the immune system . It can induce apoptosis in pulp cells through both caspase-dependent and caspase-independent mechanisms . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it can induce apoptosis in pulp cells through the activation of caspase-8, -9, -3, and -12 and an increased Apoptosis-Inducing Factor (AIF) production .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that it induces higher cytotoxicity and significant morphological alterations in melanocytes at the lowest concentration of 0.25 mM onwards

Metabolic Pathways

This compound is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well studied. Given its hydrophilic nature, it is likely to be distributed in the aqueous compartments of cells and tissues .

Preparation Methods

Triethylene glycol dimethacrylate is typically synthesized through an esterification reaction between triethylene glycol and methacrylic acid. The process involves the following steps :

    Esterification Reaction: Triethylene glycol and methacrylic acid are mixed in an esterification reaction container. A solvent, catalyst, and polymerization inhibitor are added to the mixture.

    Reaction Conditions: The pressure in the reaction container is controlled between -0.04 to -0.08 MPa, and the temperature is raised until reflux occurs. The reaction is maintained until the acid value in the solution reaches 3-5 mg KOH/g.

    Washing and Neutralization: The reaction mixture is transferred to a washing container, where alkali liquor is added to adjust the pH to 7-8. The mixture is allowed to stand until it separates into layers, and the wastewater is removed.

    Distillation: The reaction material is transferred to a distillation container, where a polymerization inhibitor is added. The mixture is vacuum distilled to remove any remaining solvents, resulting in high-purity this compound.

Chemical Reactions Analysis

Triethylene glycol dimethacrylate undergoes various chemical reactions, primarily involving its methacrylate groups :

    Polymerization: The compound can undergo free radical polymerization, often initiated by heat or ultraviolet light, to form crosslinked polymers.

    Addition Reactions: The methacrylate groups can participate in addition reactions with other monomers, leading to the formation of copolymers.

    Hydrolysis: In the presence of water and acidic or basic conditions, this compound can hydrolyze to form methacrylic acid and triethylene glycol.

Comparison with Similar Compounds

Triethylene glycol dimethacrylate can be compared with other similar compounds, such as diurethane dimethacrylate, bisphenol A-glycidyl methacrylate, and bisphenol A ethoxylate :

    Diurethane Dimethacrylate: This compound is used in dental materials and provides similar crosslinking properties but with different mechanical characteristics.

    Bisphenol A-Glycidyl Methacrylate: Commonly used in dental composites, it offers high strength and durability but may have different biocompatibility profiles.

    Bisphenol A Ethoxylate: This compound is used in various polymer applications and provides unique properties due to its ethoxylate groups.

This compound stands out due to its balance of mechanical properties, ease of polymerization, and versatility in various applications.

Properties

IUPAC Name

2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate
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InChI

InChI=1S/C14H22O6/c1-11(2)13(15)19-9-7-17-5-6-18-8-10-20-14(16)12(3)4/h1,3,5-10H2,2,4H3
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InChI Key

HWSSEYVMGDIFMH-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C(=O)OCCOCCOCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25101-31-9
Record name 2-Propenoic acid, 2-methyl-, 1,1′-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester, homopolymer
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DSSTOX Substance ID

DTXSID3029607
Record name Triethylene glycol dimethacrylate
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Molecular Weight

286.32 g/mol
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Physical Description

Liquid, Liquid; [Aldrich MSDS]
Record name 2-Propenoic acid, 2-methyl-, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester
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Record name Triethylene glycol dimethacrylate
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Boiling Point

155 °C @ 0.13 kPa
Record name TRIETHYLENE GLYCOL DIMETHACRYLATE
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Solubility

> 10% in acetone, > 10% in ethanol, > 10% in ether, > 10% in petroleum ether
Record name TRIETHYLENE GLYCOL DIMETHACRYLATE
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Density

1.072 at 25 °C
Record name TRIETHYLENE GLYCOL DIMETHACRYLATE
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Vapor Pressure

0.00094 [mmHg]
Record name Triethylene glycol dimethacrylate
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CAS No.

109-16-0
Record name Triethylene glycol dimethacrylate
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Record name 2,2'-ethylenedioxydiethyl dimethacrylate
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Record name TRIETHYLENE GLYCOLDIMETHACRYLATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: TEGDMA can induce various effects on cells, including:

  • Cytotoxicity: TEGDMA exhibits dose-dependent cytotoxicity in various cell types, including human dental pulp cells [, , , ], mouse fibroblasts [, ], and macrophages [, ].
  • Apoptosis: TEGDMA can trigger both caspase-dependent and caspase-independent apoptotic pathways in pulp cells [].
  • Oxidative stress: TEGDMA exposure leads to the generation of reactive oxygen species (ROS) [, ], depletion of glutathione [], and activation of antioxidant enzymes [].
  • Cell cycle arrest: TEGDMA can induce cell cycle arrest in dental pulp cells, associated with altered expression of cell cycle-related genes and proteins [].
  • Inflammatory response: TEGDMA can trigger an inflammatory response in dental pulp cells, characterized by increased expression of cyclooxygenase-2 (COX-2) and production of prostaglandin E2 (PGE2) [, ].

A: Yes, research shows that TEGDMA impairs mitochondrial bioenergetics. It inhibits Complex I-supported respiration and ATP synthesis in isolated mitochondria []. This mitochondrial impairment can contribute to oxidative stress and cell death.

ANone: The molecular formula of TEGDMA is C14H22O6, and its molecular weight is 286.32 g/mol.

ANone: TEGDMA is widely used in:

  • Dental composites: As a diluent monomer in resin-based composites for dental restorations due to its low viscosity and ability to co-polymerize with other monomers [, , ].
  • Bone cements: As a component in bone cements for orthopedic and dental applications [].
  • Other biomedical applications: TEGDMA also finds use in sealants, adhesives, and other biomedical devices [].

ANone: TEGDMA influences several key properties of dental composites, including:

  • Viscosity: It acts as a diluent, reducing the viscosity of the resin mixture and improving its handling characteristics [, ].
  • Polymerization shrinkage: TEGDMA contributes to polymerization shrinkage, a major drawback of dental composites that can lead to microleakage and secondary caries [, ].
  • Water sorption: TEGDMA increases the water sorption of composites, potentially affecting their mechanical properties and long-term stability [, , , ].
  • Mechanical strength: While TEGDMA is crucial for the polymerization process, it can negatively impact the mechanical strength of the composite compared to formulations with alternative diluents or reduced TEGDMA content [, ].

A: The elution of TEGDMA from dental composites is significantly affected by the surrounding environment's hydrophobicity. Studies show that elution is highest in 100% ethanol, followed by 75% ethanol/water solution, and lowest in distilled water []. This suggests that TEGDMA elution is more pronounced in hydrophobic environments.

ANone: TEGDMA raises several toxicological concerns:

  • Cytotoxicity: In vitro studies demonstrate cytotoxic effects on various cell types, including human dental pulp cells [, , , ], even at low concentrations.
  • Genotoxicity: TEGDMA can induce DNA damage, as evidenced by comet and micronucleus assays in macrophages [].
  • Reproductive toxicity: Long-term exposure to TEGDMA negatively affects male mouse reproduction, causing decreased fertility, hormonal disruptions, and testicular alterations [].

ANone: Several approaches aim to minimize the risks associated with TEGDMA:

  • Alternative monomers: Researchers are exploring alternative diluent monomers with lower cytotoxicity and improved properties to replace or reduce the amount of TEGDMA in dental composites [, ].
  • Polymerization optimization: Optimizing the polymerization process can reduce the amount of unreacted TEGDMA eluted from dental restorations. Techniques like increasing irradiation time or using thinner layers of composite material during placement have shown promise in reducing TEGDMA elution [].

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